1-(3,5-Dichlorophenyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione
Description
1-(3,5-Dichlorophenyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione is a structurally complex heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a 3,5-dichlorophenyl group and a 1,4-dioxa-8-azaspiro[4.5]decane moiety. This compound is hypothesized to exhibit pesticidal or fungicidal activity based on structural similarities to registered agrochemicals such as procymidone, vinclozolin, and iprodione, which share the dichlorophenyl-dione pharmacophore . The spirocyclic system in its structure may confer unique physicochemical properties, including enhanced metabolic stability or modified lipophilicity, compared to simpler analogs .
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O4/c18-11-7-12(19)9-13(8-11)21-15(22)10-14(16(21)23)20-3-1-17(2-4-20)24-5-6-25-17/h7-9,14H,1-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZVBHAZRRDJPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3CC(=O)N(C3=O)C4=CC(=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,5-Dichlorophenyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione , also known by its CAS number 39113-89-8, is a novel chemical entity that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 400.30 g/mol. The structure features a pyrrolidine ring fused with a dioxane moiety, which contributes to its unique pharmacological properties. The presence of dichlorophenyl groups enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H23Cl2N3O3 |
| Molecular Weight | 400.30 g/mol |
| LogP | 3.015 |
| PSA | 45.25 Ų |
Research indicates that derivatives of 1,4-dioxa-8-azaspiro[4.5]decane exhibit various mechanisms of action depending on their substituents:
- Antimycobacterial Activity : Certain derivatives have shown efficacy against Mycobacterium tuberculosis by disrupting bacterial cell membranes, leading to cell death. This highlights their potential in treating persistent infections.
- σ1 Receptor Ligands : Compounds related to this structure have been evaluated as σ1 receptor ligands, which are implicated in neuroprotection and modulation of pain pathways. For instance, a related compound demonstrated high affinity for σ1 receptors (K(i) = 5.4 ± 0.4 nM) .
Case Studies
- Antioxidant Activity : A study on polyhalogenated nitrobutadiene derivatives containing the 1,4-dioxa-8-azaspiro[4.5]decane group revealed significant antioxidant properties, suggesting potential applications in diseases associated with oxidative stress and inflammation.
- Cardiovascular Applications : Pyrazole derivatives incorporating the spirocyclic structure have shown promise as stimulators for soluble guanylate cyclase, indicating potential therapeutic roles in cardiovascular diseases by promoting vasodilation.
In Vivo Studies
In vivo studies using small animal models have shown that compounds derived from this scaffold accumulate significantly in tumors when labeled with radioactive isotopes, suggesting their utility in tumor imaging and targeted therapy .
Table 2: Summary of Biological Activities
| Activity | Observations |
|---|---|
| Antimycobacterial | Effective against Mycobacterium species |
| σ1 Receptor Binding | High affinity for σ1 receptors |
| Antioxidant | Significant activity against oxidative stress |
| Cardiovascular Stimulation | Potential vasodilatory effects |
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits promising biological activity due to its structural components. Pyrrolidine derivatives are known for their roles in drug development, particularly in the treatment of neurological disorders and as anti-inflammatory agents.
1. Anticancer Activity
Research indicates that compounds similar to 1-(3,5-Dichlorophenyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione may possess anticancer properties. Studies have shown that pyrrolidine derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, the incorporation of a dichlorophenyl moiety has been linked to enhanced cytotoxic effects against various cancer cell lines .
2. Antimicrobial Properties
The spirocyclic structure of the compound contributes to its potential antimicrobial efficacy. Compounds with similar frameworks have demonstrated activity against a range of bacteria and fungi, suggesting that this compound could be explored for developing new antimicrobial agents .
Organic Synthesis Applications
The compound serves as a valuable intermediate in organic synthesis, particularly in the formation of complex molecular architectures.
1. Synthesis of Spiro Compounds
The unique spiro structure allows for the development of novel spiro compounds through cycloaddition reactions. The use of azomethine ylides in cycloadditions with olefins has been extensively studied, showcasing the synthetic versatility of pyrrolidine derivatives .
2. Chiral Ligands and Catalysts
Due to its chiral nature, this compound can be utilized as a chiral ligand in asymmetric synthesis. This application is crucial for synthesizing enantiomerically pure compounds which are often required in pharmaceutical formulations .
Material Science Applications
In addition to biological and synthetic applications, this compound may also find utility in material science.
1. Polymer Chemistry
The incorporation of such complex organic compounds into polymer matrices can enhance the mechanical and thermal properties of materials. The spirocyclic structure can improve the interaction between polymer chains, leading to materials with superior performance characteristics .
2. Dyes and Pigments
The unique electronic properties of the dichlorophenyl moiety may allow for applications in dye chemistry, particularly in creating pigments with specific light absorption characteristics suitable for various industrial applications.
Case Studies
Several studies have focused on the synthesis and application of compounds related to this compound:
Chemical Reactions Analysis
Hydrolysis of the Spirocyclic Ketal
The 1,4-dioxa-8-azaspiro[4.5]decane moiety is a ketal-protected piperidone. Under acidic conditions, this group hydrolyzes to regenerate the ketone, enabling subsequent transformations:
Reaction Conditions :
Product : 1-(3,5-Dichlorophenyl)-3-(4-piperidon-8-yl)pyrrolidine-2,5-dione
Applications : The liberated ketone can undergo reductive amination with primary amines (e.g., arylethanolamines) to form secondary amines, a key step in synthesizing β-3 adrenergic receptor agonists .
Nucleophilic Attack on the Succinimide Ring
The pyrrolidine-2,5-dione (succinimide) core is susceptible to nucleophilic ring-opening reactions.
Amine-Mediated Ring Opening
Reagents :
-
Primary or secondary amines (e.g., benzylamine, hydrazine)
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Conditions : Reflux in polar aprotic solvents (DMF, THF) or alcohols (methanol, ethanol)
Product : Corresponding carbamate or urea derivatives.
Example :
Alcoholysis
Reagents :
Product : Ester derivatives (e.g., ethyl carbamate analogs).
Reductive Amination
Following ketal hydrolysis, the exposed piperidone undergoes reductive amination with amines:
Reagents :
Product : Secondary amine-linked derivatives, critical for bioactive molecule synthesis (e.g., adenosine kinase inhibitors) .
Formation of Carbamates and Ureas
The succinimide ring reacts with isocyanates or chloroformates to form carbamates:
Reagents :
-
Chlorocarbonyl isocyanate, trimethylsilyl isocyanate
-
Conditions : Room temperature in dichloromethane or acetonitrile
Product : Stable carbamate derivatives (e.g., N-hydroxyurea analogs) .
Substitution Reactions
The spirocyclic amine acts as a nucleophile in SN2 reactions:
Reagents :
Product : Quaternary ammonium salts or phosphazene hybrids .
Stability and Functionalization
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Notes:
- Spirocyclic vs.
- Chlorination Pattern: The 3,5-dichlorophenyl group is conserved across all compounds, suggesting a shared mechanism of action (e.g., inhibition of fungal mitochondrial respiration) .
- Polar Surface Area (PSA): The target compound’s estimated PSA (~80 Ų) aligns with the upper limit for optimal oral bioavailability in rats (≤140 Ų), as per Veber et al. . However, its higher molecular weight (~400 vs. 284–330 g/mol for analogs) may reduce permeability.
Pharmacokinetic and Bioactivity Trends
- Oral Bioavailability: Despite higher molecular weight, the target compound’s lower rotatable bond count (~6 vs. 5 for iprodione) and moderate PSA may mitigate bioavailability limitations .
- Efficacy: Procymidone and iprodione exhibit EC₅₀ values of 0.1–1.0 µg/mL against Botrytis cinerea. The target compound’s activity is uncharacterized but could be inferred to fall within this range if the dichlorophenyl-dione motif is critical for target binding .
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of this compound?
Methodological Answer: Synthetic optimization should employ Design of Experiments (DOE) to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a fractional factorial design can identify critical parameters while minimizing experimental runs . Statistical tools like ANOVA (Analysis of Variance) can prioritize factors influencing yield or purity. Post-optimization validation via replicate experiments ensures robustness.
Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- 1H/13C NMR : Assign peaks to verify the 3,5-dichlorophenyl and spirocyclic moieties. Discrepancies in chemical shifts may indicate stereochemical anomalies .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion accuracy (e.g., [M+H]+) with <5 ppm deviation .
- IR Spectroscopy : Detect functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the pyrrolidine-2,5-dione core) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer: Use accelerated stability testing :
- Prepare buffered solutions (pH 1–13) and incubate at 40–60°C for 72 hours.
- Monitor degradation via HPLC-UV at 24-hour intervals.
- Calculate degradation kinetics (e.g., first-order rate constants) to predict shelf-life .
Advanced Research Questions
Q. How can computational methods enhance reaction pathway prediction for derivatives of this compound?
Methodological Answer:
- Quantum Chemical Calculations (DFT) : Use software like Gaussian or ORCA to model transition states and activation energies for nucleophilic substitutions or ring-opening reactions .
- Machine Learning (ML) : Train models on existing reaction datasets to predict regioselectivity in spirocyclic systems. Tools like RDKit or ChemAxon enable descriptor generation for ML inputs .
Q. What methodologies resolve contradictions in kinetic data for reactions involving this compound?
Methodological Answer:
- Multivariate Analysis : Apply principal component analysis (PCA) to disentangle confounding variables (e.g., solvent polarity vs. catalyst efficiency) .
- In Situ Monitoring : Use ReactIR or Raman spectroscopy to track intermediate formation, reconciling discrepancies between theoretical and observed rate laws .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins (e.g., enzymes in spirocyclic systems).
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over microsecond timescales to identify critical binding residues .
- Metabolomic Profiling : Use LC-MS/MS to track downstream metabolic perturbations in cell cultures .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement real-time monitoring via inline NIR (Near-Infrared) spectroscopy to detect deviations in crystallinity or impurity profiles .
- Quality-by-Design (QbD) : Define a design space for critical quality attributes (CQAs) using risk assessment tools like FMEA (Failure Mode and Effects Analysis) .
Data Contradiction Analysis
Q. How should researchers address conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography)?
Methodological Answer:
Q. What statistical frameworks validate reproducibility in heterogeneous catalytic studies?
Methodological Answer:
- Bland-Altman Analysis : Assess agreement between replicate experiments by plotting mean differences against averages.
- Control Charts : Track yield/purity metrics over 10+ batches to identify outliers .
Integration of Experimental and Computational Data
Q. How to harmonize experimental kinetic data with computational reaction models?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
